N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Description
N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 71173-03-0) is a substituted acetamide featuring a tetrahydronaphthalene (tetralin) backbone. Its structure includes an acetyl group attached to the nitrogen of the acetamide moiety, which is further linked to the 1-position of a partially hydrogenated naphthalene ring.
Properties
CAS No. |
71173-03-0 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C14H17NO2/c1-10(16)15(11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
SJNKBSDZXMRLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1CCCC2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 5,6,7,8-tetrahydronaphthalene-1-acetic acid: This method involves the cyclization of 5,6,7,8-tetrahydronaphthalene-1-acetic acid under acidic conditions to form the desired compound.
Acetylation of 5,6,7,8-tetrahydronaphthalen-1-amine: This method involves the acetylation of 5,6,7,8-tetrahydronaphthalen-1-amine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of acetamide derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: this compound is investigated for its potential use in drug development. It is studied for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes critical structural differences and similarities between the target compound and its analogs:
Biological Activity
N-acetyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 245.29 g/mol. Its structure includes an acetamide functional group attached to a tetrahydronaphthalene moiety, which contributes to its reactivity and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Neuroprotective Properties:
Studies have suggested that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress.
2. Enzyme Inhibition:
The compound has been identified as an inhibitor of various enzymes that play critical roles in disease pathways. For instance, it may inhibit enzymes involved in cancer progression or metabolic disorders.
3. Cytotoxicity:
In vitro studies have demonstrated that related tetrahydronaphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds suggest moderate to significant efficacy in inhibiting cell growth.
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Olaparib | 57.3 | PARP1 |
| Compound 5e | TBD | CASPASE 3/7 |
Synthesis of this compound
The synthesis typically involves multi-step organic reactions that introduce the acetamide group while preserving the tetrahydronaphthalene structure. A common synthetic route includes:
- Formation of Tetrahydronaphthalene: Starting from naphthalene derivatives.
- Acetylation Reaction: Introducing the acetamide group using acetic anhydride or acetyl chloride.
- Purification: Employing recrystallization or chromatography techniques to obtain pure this compound.
Comparative Analysis with Similar Compounds
This compound shares structural characteristics with several other compounds that also exhibit notable biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | C14H15NO2 | Contains an oxo group |
| 2-bromo-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | C14H15BrNO2 | Features bromine and hydroxyl groups |
| N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | C12H13NO2 | Contains an oxo group at a different position |
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of tetrahydronaphthalene derivatives:
-
Cytotoxicity Assays:
- Compounds were tested against human breast cancer cells to determine their IC50 values.
- For example, compound 5e showed comparable efficacy to Olaparib in inhibiting PARP1 activity.
-
Mechanistic Studies:
- Investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through activation of CASPASE pathways.
-
In Vivo Studies:
- Preliminary animal studies are needed to evaluate the therapeutic potential and safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
